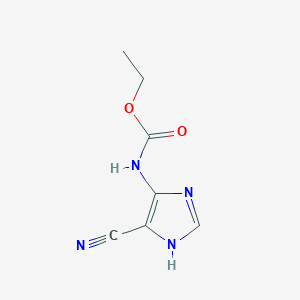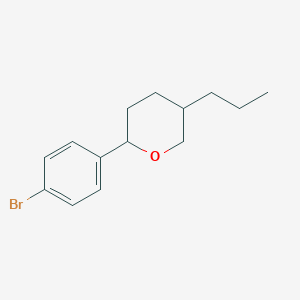
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H7ClFIO and a molecular weight of 360.55 g/mol . This compound is characterized by the presence of chloro, iodo, and fluoro substituents on a methanone backbone, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone typically involves the reaction of fluorobenzene with 2-chloro-5-iodobenzoic acid . The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For instance, the reaction can be performed in dichloromethane at low temperatures (0-5°C) to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized methanones .
Aplicaciones Científicas De Investigación
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. The chloro, iodo, and fluoro substituents play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone: Similar in structure but with a different position of the fluoro group.
(2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone: Contains an amino group instead of an iodo group.
Uniqueness
(2-Chloro-5-iodophenyl)(2-fluorophenyl)methanone is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic and research applications .
Propiedades
Fórmula molecular |
C13H7ClFIO |
|---|---|
Peso molecular |
360.55 g/mol |
Nombre IUPAC |
(2-chloro-5-iodophenyl)-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClFIO/c14-11-6-5-8(16)7-10(11)13(17)9-3-1-2-4-12(9)15/h1-7H |
Clave InChI |
NBNWBYBIWFCBOX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)I)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-7,10,13-trimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12943100.png)













